molecular formula C22H26Cl2N4 B1676988 NBI-34041 CAS No. 268545-87-5

NBI-34041

Cat. No.: B1676988
CAS No.: 268545-87-5
M. Wt: 417.4 g/mol
InChI Key: AKLMUGFDGONMAA-UHFFFAOYSA-N
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Description

NBI-34041 is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of NBI-34041 involves several steps, starting with the preparation of the core structure followed by the introduction of the substituents. The synthetic route typically includes:

    Step 1: Formation of the core naphthylene structure through cyclization reactions.

    Step 2: Introduction of the 2,4-dichlorophenyl group via electrophilic aromatic substitution.

    Step 3: Addition of the heptan-4-yl group through alkylation reactions.

    Step 4: Methylation of the core structure to introduce the methyl group.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

NBI-34041 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its reduced forms, typically using hydrogen gas in the presence of a metal catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

NBI-34041 has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of NBI-34041 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

NBI-34041 can be compared with similar compounds such as:

    1-(2,4-Dichlorophenyl)ethylamine: Shares the 2,4-dichlorophenyl group but differs in the core structure.

    5-(Heptan-4-yl)-7-methyl-4,5-dihydro-3H-2,2a,5,8-tetraazaacenaphthylene: Lacks the 2,4-dichlorophenyl group but has a similar core structure.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

268545-87-5

Molecular Formula

C22H26Cl2N4

Molecular Weight

417.4 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-9-heptan-4-yl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene

InChI

InChI=1S/C22H26Cl2N4/c1-4-6-16(7-5-2)27-10-11-28-22-19(27)12-14(3)25-21(22)20(26-28)17-9-8-15(23)13-18(17)24/h8-9,12-13,16H,4-7,10-11H2,1-3H3

InChI Key

AKLMUGFDGONMAA-UHFFFAOYSA-N

SMILES

CCCC(CCC)N1CCN2C3=C1C=C(N=C3C(=N2)C4=C(C=C(C=C4)Cl)Cl)C

Canonical SMILES

CCCC(CCC)N1CCN2C3=C1C=C(N=C3C(=N2)C4=C(C=C(C=C4)Cl)Cl)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(2,4-dichlorophenyl)-4-methyl-6-(1-propylbutyl)-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene
NBI-34041

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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